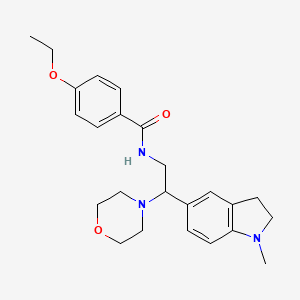

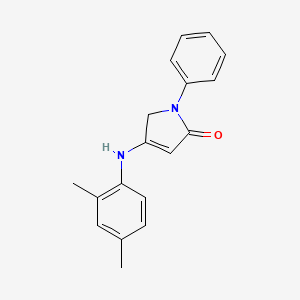

(3r,5r,7r)-N-((5-(羟基(噻吩-2-基)甲基)噻吩-2-基)甲基)金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adamantane derivatives is not explicitly detailed in the provided papers. However, the papers do mention the synthesis of similar compounds. For example, the first paper discusses the synthesis of N'-(Adamantan-2-ylidene)thiophene-2-carbohydrazide, which is a potential antibacterial agent. This compound shares the adamantane core and thiophene moiety with the compound , suggesting that similar synthetic routes may be applicable . The second paper describes the synthesis of three adamantane-1,3,4-thiadiazole hybrid derivatives, which also share structural features with the target compound . These syntheses typically involve the formation of the adamantane core followed by functionalization with various substituents.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane core, a rigid, diamondoid structure that imparts stability and unique chemical properties to the molecule. The papers provide insights into the molecular structure through crystallographic analysis. For instance, the second paper discusses the crystal structures of adamantane derivatives determined at low temperature, revealing the orientation of the amino group and the impact of halogen substitutions on the structure .

Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives are not directly addressed in the provided papers. However, the papers do discuss the vibrational states and noncovalent interactions within the molecules, which are crucial for understanding their reactivity. The first paper examines the vibrational states of an adamantane derivative, which can provide information on the types of chemical bonds and their strengths within the molecule . The second paper characterizes intra- and intermolecular interactions using the quantum theory of atoms-in-molecules (QTAIM) approach, which is essential for predicting how the molecule might react with other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can be inferred from the data provided in the papers. The first paper reveals that the vibrational frequencies of the molecule change when going from a solitary molecule to a dimer, indicating that intermolecular forces can significantly affect the physical properties of these compounds . The second paper's analysis of noncovalent interactions and intermolecular interaction energies provides insights into the chemical properties, such as stability and reactivity, of the adamantane derivatives .

科学研究应用

抗癌潜力

金刚烷部分化合物的类似物研究显示在癌症治疗中具有治疗潜力。具体来说,金刚烷结构的修饰,例如引入各种取代基,已对其抗癌特性进行了研究。虽然查询中指定的直接类似物未被发现,但对类似金刚烷衍生物的研究表明,与传统治疗相比,其治疗指数得到提高,突出了金刚烷修饰在开发新抗癌药物中的潜力 (Sosnovsky, Rao, & Li, 1986).

材料科学和聚合物

金刚烷及其衍生物在材料科学中得到了广泛的研究,特别是在新型聚酰胺的合成中。这些化合物以其刚性和庞大的结构为特征,有利于开发具有高玻璃化转变温度和热稳定性的材料。此类特性对于用于各种高性能应用的先进材料至关重要。将金刚烷结构融入聚合物中会产生具有独特物理和化学性质的材料,包括高拉伸强度、耐久性和耐恶劣条件 (Chern, Shiue, & Kao, 1998).

合成和结构分析

金刚烷衍生物的合成和结构分析是研究的关键领域,可深入了解这些化合物的化学行为和潜在应用。研究重点放在开发新的合成方法和表征所得金刚烷基化合物的性质。此类研究为探索具有改进性能和定制特性的新药和材料奠定了基础。通过了解金刚烷衍生物的结构特征,科学家可以设计具有特定功能的化合物以用于目标应用 (Fujio et al., 2000).

量子理论和分子相互作用

金刚烷衍生物的研究还延伸到量子层面,其中考察了这些化合物中非共价相互作用的性质。分子中的原子量子理论 (QTAIM) 分析和其他计算方法用于探索金刚烷基化合物的分子相互作用和稳定性。这项研究提供了有关这些分子的电子结构、键合和潜在反应性的宝贵信息,有助于更深入地了解其化学性质和在各个领域的潜在应用 (El-Emam et al., 2020).

抗菌和抗炎特性

金刚烷衍生物的研究还揭示了它们在开发抗菌和抗炎剂方面的潜力。金刚烷的结构多功能性允许合成对多种病原体具有显着生物活性的化合物。这些发现为感染和炎症性疾病的治疗开辟了新的途径,突出了金刚烷基化合物的治疗潜力 (Al-Abdullah et al., 2014).

属性

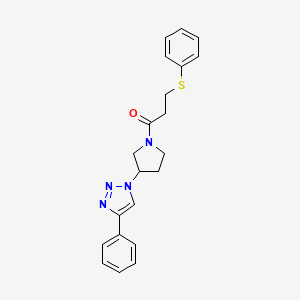

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S2/c23-19(17-2-1-5-25-17)18-4-3-16(26-18)12-22-20(24)21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-15,19,23H,6-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJGYZWQCQCPKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CC=CS5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548737.png)

![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)

![3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2548744.png)

acetonitrile](/img/structure/B2548745.png)